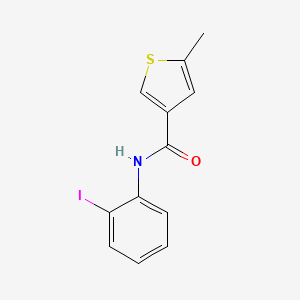
3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid
描述
3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid, also known as BFAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFAA belongs to the class of acrylamide derivatives and is synthesized by the reaction of 4-bromobenzaldehyde and 2-furoylglycine.
作用机制
The mechanism of action of 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in cell proliferation and survival. Inflammatory cytokine production is also believed to be inhibited by 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid through the suppression of nuclear factor-kappa B (NF-κB) signaling.
Biochemical and Physiological Effects
3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has been shown to induce apoptosis and inhibit cell proliferation. 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has also been shown to reduce the production of inflammatory cytokines in vitro and in animal models of inflammation. In addition, 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic properties in various fields of research. However, 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid also has limitations, such as its low solubility in water and its potential toxicity at high doses.
未来方向
For 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid research include further studies on its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. In addition, research on the pharmacokinetics and pharmacodynamics of 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid is needed to determine its safety and efficacy in vivo. Further studies on the mechanism of action of 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid are also needed to understand its potential therapeutic applications.
Conclusion
In conclusion, 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has been studied for its anti-cancer and anti-inflammatory properties, as well as its neuroprotective effects. The synthesis of 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid involves a relatively simple condensation reaction, and its potential therapeutic properties make it a promising candidate for further research.
科学研究应用
3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has been studied for its potential therapeutic properties in various fields of research. In cancer research, 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(4-bromophenyl)-2-(2-furoylamino)acrylic acid has also been studied for its anti-inflammatory properties, with research indicating that it can reduce the production of inflammatory cytokines.
属性
IUPAC Name |
(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-10-5-3-9(4-6-10)8-11(14(18)19)16-13(17)12-2-1-7-20-12/h1-8H,(H,16,17)(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHVVFHJHFMCCL-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B4737310.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-thiophenecarboxylate](/img/structure/B4737318.png)
![4-bromo-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4737320.png)
![1-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4737328.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4737331.png)
![1-{1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4737336.png)
![1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4737341.png)
![2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4737343.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea](/img/structure/B4737349.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4737361.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4737363.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B4737364.png)
![2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4737372.png)